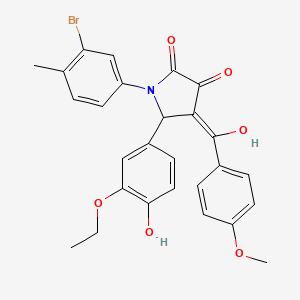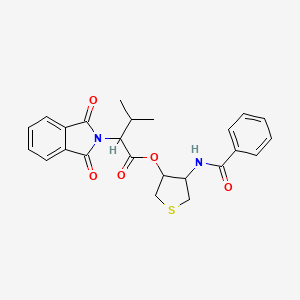![molecular formula C22H27N3O2 B4298064 2-(dimethylamino)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B4298064.png)
2-(dimethylamino)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide
Overview
Description
2-(Dimethylamino)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide, commonly known as DOPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DOPA is a synthetic derivative of the naturally occurring neurotransmitter dopamine, and it has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DOPA is complex and involves the activation of dopamine receptors in the brain. DOPA acts as an agonist at both the D1 and D2 dopamine receptors, which leads to an increase in dopamine signaling. This increase in dopamine signaling has been shown to have a wide range of effects on the brain, including improved cognitive function, increased motivation, and reduced anxiety.
Biochemical and Physiological Effects
DOPA has a wide range of biochemical and physiological effects, which makes it a useful tool for studying various biological processes. In addition to its effects on dopamine signaling, DOPA has also been shown to modulate the activity of other neurotransmitters, including serotonin and norepinephrine. DOPA has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DOPA in lab experiments is its specificity for dopamine receptors. This makes it a useful tool for studying the role of dopamine in various biological processes. However, one of the limitations of using DOPA is its relatively low potency compared to other dopamine receptor agonists. This may limit its usefulness in certain experiments where high potency is required.
Future Directions
There are several potential future directions for research on DOPA. One area of interest is the development of more potent and selective dopamine receptor agonists based on the structure of DOPA. Another area of interest is the investigation of DOPA's potential therapeutic applications in various diseases, including Parkinson's disease and cancer. Finally, further research is needed to better understand the complex mechanism of action of DOPA and its effects on various neurotransmitter systems in the brain.
Scientific Research Applications
DOPA has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, DOPA has been shown to act as a dopamine receptor agonist, which makes it a useful tool for studying the role of dopamine in the brain. DOPA has also been investigated for its potential therapeutic applications in treating Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
In addition to neuroscience, DOPA has also been studied for its potential applications in cancer research. DOPA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This makes DOPA a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
2-(dimethylamino)-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-24(2)20-13-7-6-12-19(20)22(27)23-18-15-21(26)25(16-18)14-8-11-17-9-4-3-5-10-17/h3-7,9-10,12-13,18H,8,11,14-16H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPRBWOZLSQPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)NC2CC(=O)N(C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-butyl-8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4297981.png)
![1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline](/img/structure/B4297995.png)
![ethyl 4-[2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4297996.png)
acetate](/img/structure/B4298003.png)
![methyl 3-({2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)-3-(4-methoxyphenyl)propanoate](/img/structure/B4298011.png)

![2-[5-(2-methylphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298015.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4298020.png)
![3'-[4-(trifluoromethoxy)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4298025.png)
![3-(5-bromo-2-hydroxyphenyl)-5-(3-chlorophenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4298027.png)
![5-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4298031.png)
![3-(2-fluorophenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4298038.png)

![3-nitro-1-(phenylthio)dibenzo[b,f]oxepine](/img/structure/B4298067.png)